1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Overview
Description
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a phenyl group, an amino group, and a nitrile group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors such as diaminomaleonitrile with phenylhydrazine under specific reaction conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The triazole ring can undergo cycloaddition reactions with azides or alkynes to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity . The compound may also interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile can be compared with other similar compounds such as:
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,2,3-Triazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
5-Amino-1,2,3-triazole: Used in the synthesis of various heterocyclic compounds and exhibits biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-1-phenyltriazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-6-8-9(11)14(13-12-8)7-4-2-1-3-5-7/h1-5H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIMSZZFVIKDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372741 | |
Record name | 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-39-0 | |
Record name | 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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